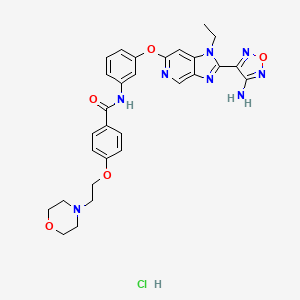
1-(4-Fluoro-benzyl)-piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Determination
Analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, including compounds structurally related to 1-(4-Fluoro-benzyl)-piperidin-3-ol, were synthesized and characterized to explore their molecular structures through various spectroscopic methods. These compounds assume a sofa conformation with the piperidin-4-one ring, indicating their potential for further chemical modifications and applications in synthesizing more efficacious compounds through molecular engineering (Lagisetty, Powell, & Awasthi, 2009).
Pharmacokinetics and ALK Inhibition
Research on novel anaplastic lymphoma kinase (ALK) inhibitors, structurally related to this compound, highlighted their pharmacokinetic properties and the impact of hydrolysis-mediated clearance. This study provides insights into the design of cancer treatments and the role of molecular stability in therapeutic efficacy (Teffera et al., 2013).
Antimicrobial Activity
Compounds derived from the structural framework of this compound were synthesized and screened for antimicrobial activity. The study suggests the influence of electron-withdrawing and electron-donating groups on enhancing the antimicrobial properties of such compounds, offering a pathway for developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Neuroleptic Activity
Research on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, sharing core structural similarities with this compound, evaluated their neuroleptic activity. This provides a basis for developing new therapeutic agents targeting neurological disorders by manipulating the piperidinyl moiety (Strupczewski et al., 1985).
Chemical Synthesis and Isotopic Labeling
A study on the synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine showcases the importance of isotopic labeling in drug development and pharmacokinetic studies. This work contributes to the precise tracking and analysis of drug metabolism and distribution in biological systems (Proszenyák et al., 2005).
Sigma Receptor Ligands
The synthesis of thiophene bioisosteres of spirocyclic sigma receptor ligands, related to this compound, highlights their potential for treating neurological diseases. The study provides insights into sigma receptor affinity and selectivity, crucial for the development of novel neuropsychiatric treatment options (Oberdorf et al., 2008).
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Fluoro-benzyl)-piperidin-3-ol is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .
Mode of Action
The compound this compound interacts with its target, Beta-secretase 1, by binding to the active site of the enzyme . This interaction inhibits the activity of the enzyme, preventing the formation of beta-amyloid peptide .
Biochemical Pathways
The inhibition of Beta-secretase 1 by this compound affects the amyloidogenic pathway . This pathway is responsible for the production of beta-amyloid peptide, a protein fragment that can accumulate and form plaques in the brain, contributing to the development of Alzheimer’s disease .
Pharmacokinetics
The compound’s interaction with beta-secretase 1 suggests that it may have good bioavailability and can cross the blood-brain barrier to reach its target in the brain .
Result of Action
The molecular effect of this compound’s action is the inhibition of Beta-secretase 1, which leads to a decrease in the production of beta-amyloid peptide . On a cellular level, this can prevent the formation of plaques in the brain, potentially slowing the progression of Alzheimer’s disease .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLQAIKSJRDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
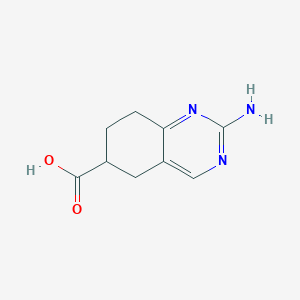
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)
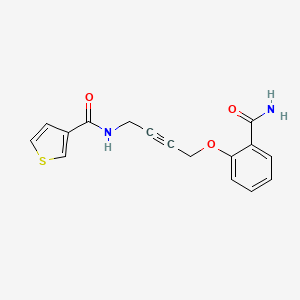

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)
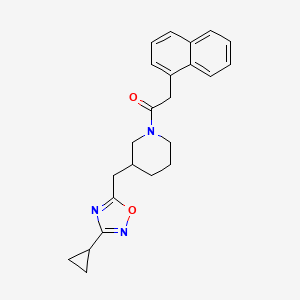
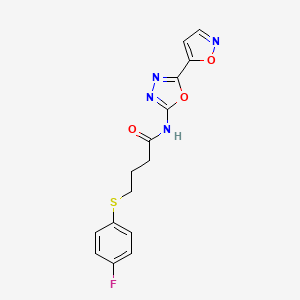

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)

![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2721745.png)
